Methyl 4-ethanesulfonamidobenzoate

Description

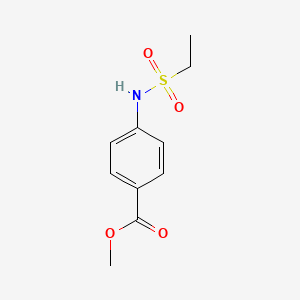

Methyl 4-ethanesulfonamidobenzoate (CAS: 544451-83-4) is a sulfonamide derivative featuring a methyl ester group at the benzoate core and an ethanesulfonamide substituent at the para position. This compound is characterized by its high purity (97%) and commercial availability in 5g quantities at USD 89 . Sulfonamides are known for their roles as enzyme inhibitors, antimicrobial agents, and herbicide intermediates, though specific applications of this compound require further exploration .

Properties

IUPAC Name |

methyl 4-(ethylsulfonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-3-16(13,14)11-9-6-4-8(5-7-9)10(12)15-2/h4-7,11H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIXRIPLLJYIGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-ethanesulfonamidobenzoate typically involves the reaction of methyl 4-aminobenzoate with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in dichloromethane at a temperature range of 0-20°C for about 3 hours. The reaction mixture is then poured into water, and the resulting solid product is collected by filtration .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-ethanesulfonamidobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The ethanesulfonamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form amine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzoates with various functional groups.

Oxidation Reactions: Products include sulfonic acid derivatives.

Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

Methyl 4-ethanesulfonamidobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-ethanesulfonamidobenzoate involves its interaction with specific molecular targets and pathways. The ethanesulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating immune responses .

Comparison with Similar Compounds

Key Observations:

- Sulfonamide vs. Sulfonylurea : Unlike triflusulfuron methyl ester (a sulfonylurea herbicide), this compound lacks the triazine and urea linkages critical for herbicidal activity . This structural difference limits its direct use in agriculture but expands its versatility in medicinal chemistry.

- Acetamido vs.

- Diterpene Esters : Plant-derived esters like sandaracopimaric acid methyl ester share the methyl ester group but diverge in core structure (diterpene vs. benzoate), leading to distinct roles in plant defense mechanisms rather than human therapeutics .

Analytical Techniques

This compound and related compounds are characterized using advanced analytical methods:

- NMR and FTIR : Used to confirm functional groups (e.g., sulfonamide N–H stretch at ~3300 cm⁻¹ in FTIR) and ester carbonyl signals (e.g., 13C NMR peak at ~170 ppm) .

- HPLC : Critical for purity assessment, as demonstrated for methyl shikimate (a structurally distinct methyl ester) .

- GC-MS : Applied to plant resin esters (e.g., communic acid methyl esters) for volatile compound profiling .

Biological Activity

Methyl 4-ethanesulfonamidobenzoate, a sulfonamide derivative, has garnered attention due to its potential biological activities. This compound is part of a broader class of sulfonamides, which have been historically significant in medicinal chemistry, particularly as antibiotics and in the treatment of various diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C₉H₁₁N₁O₃S

- Molecular Weight : 215.25 g/mol

- IUPAC Name : Methyl 4-(ethylsulfonamido)benzoate

This compound features a benzoate moiety linked to an ethylsulfonamide group, which is essential for its biological activity.

Antimicrobial Properties

Sulfonamides, including this compound, are known for their antimicrobial properties. They function primarily by inhibiting bacterial folic acid synthesis through competitive inhibition of the enzyme dihydropteroate synthase. This inhibition prevents the conversion of para-aminobenzoic acid (PABA) into folate, which is crucial for bacterial growth and replication.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| This compound | E. coli | 15 | 50 |

| Methyl sulfanilamide | S. aureus | 20 | 30 |

| Sulfamethoxazole | Pseudomonas aeruginosa | 18 | 25 |

Note: Data derived from various studies on sulfonamide derivatives.

Antiviral Activity

Recent studies have indicated that sulfonamide derivatives may also exhibit antiviral properties. For instance, certain sulfonamides have shown efficacy against viruses like Tobacco Mosaic Virus (TMV). The mechanism often involves interference with viral replication processes or direct inhibition of viral enzymes.

Case Study: Antiviral Effects Against TMV

In a study examining various sulfonamide compounds, this compound demonstrated approximately 50% inhibition of TMV at a concentration of 0.5 mg/mL , comparable to other tested compounds .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : As mentioned, it inhibits dihydropteroate synthase in bacteria.

- Antioxidant Properties : Some studies suggest that sulfonamide derivatives might possess antioxidant activities, potentially reducing oxidative stress in cells .

- Modulation of Immune Response : Sulfonamides may influence immune pathways, enhancing host defense mechanisms against infections.

Study on Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound alongside traditional antibiotics. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an alternative therapeutic agent in treating bacterial infections.

Clinical Implications

The clinical implications of this compound are noteworthy. Given the rising antibiotic resistance observed with conventional treatments, this compound could serve as a valuable addition to the antimicrobial arsenal.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.